N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride
Description
Scope and Significance of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine Hydrochloride in Chemical Research
This compound (CAS: 1227954-77-9) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of $$ \text{C}{10}\text{H}{13}\text{Cl}2\text{N}3 $$ and a molecular weight of 246.14 g/mol. Its structural uniqueness lies in the fused bicyclic imidazo[1,2-a]pyridine core, which is recognized as a privileged scaffold in medicinal chemistry due to its broad pharmacological potential. The compound’s significance stems from its role as a synthetic intermediate in developing therapeutics targeting cancer, infectious diseases, and neurological disorders. For example, imidazo[1,2-a]pyridine derivatives exhibit inhibitory activity against kinases such as c-Met and KRAS G12C, making them critical in oncology research.
Table 1: Key Chemical Properties
Historical Context and Discovery of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold was first synthesized in the early 20th century through cyclocondensation reactions involving 2-aminopyridines and α-haloketones. Aleksei Chichibabin’s pioneering work on heterocyclic chemistry laid the groundwork for later advancements in this field. Over the past decade, synthetic methodologies have evolved to include multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) and metal-free strategies, enabling efficient diversification of the core structure. The specific compound, this compound, emerged as part of efforts to optimize pharmacokinetic properties in kinase inhibitor development. Its chloro and dimethylamino groups enhance binding affinity to hydrophobic enzyme pockets while improving solubility.
Objectives and Structure of the Review
This review systematically examines three key aspects of this compound:
- Synthetic Pathways : Analysis of condensation, cyclization, and functionalization strategies.
- Physicochemical Properties : Polarity, solubility, and stability under varying conditions.
- Applications : Role in drug discovery, particularly as a precursor for covalent kinase inhibitors. The following sections provide a detailed exploration of these themes, supported by data from peer-reviewed studies and crystallographic analyses.
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKGTRDZOXYLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-77-9 | |
| Record name | Imidazo[1,2-a]pyridine-3-methanamine, 6-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a sequence:
- Construction of the imidazo[1,2-a]pyridine core, often via condensation reactions involving appropriate aminopyridine precursors.
- Introduction of the chlorine substituent at the 6-position through selective chlorination methods.
- Attachment of the N,N-dimethylaminomethyl group at the 3-position via nucleophilic substitution or reductive amination.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This sequence ensures regioselective substitution and high purity of the final compound.
Stepwise Preparation Details
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-chloroimidazo[1,2-a]pyridine core | Starting from 2-aminopyridine derivatives, condensation with aldehydes or α-haloketones under reflux in suitable solvents (e.g., ethanol or acetonitrile) | Formation of the fused imidazo ring system |
| 2 | Selective chlorination at the 6-position | Chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled temperature | Ensures regioselectivity avoiding over-chlorination |
| 3 | Introduction of N,N-dimethylaminomethyl group at 3-position | Reaction with dimethylamine or formaldehyde/dimethylamine mixtures via Mannich-type reaction or reductive amination | Often carried out in the presence of acid catalysts or reductants |
| 4 | Conversion to hydrochloride salt | Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt | Enhances compound stability and handling |
Example Synthesis from Literature
A reported synthetic method involves:
- Reacting 6-chloroimidazo[1,2-a]pyridine with N,N-dimethylmethanamine under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- The reaction is catalyzed by mild acid or base to facilitate substitution at the 3-position.
- The product is isolated and purified by crystallization from solvents like ethyl acetate and converted to the hydrochloride salt by treatment with HCl in ether or ethanol.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature | 40–100 °C | Higher temperatures favor ring closure and substitution but may cause side reactions |
| Reaction Time | 2–15 hours | Longer times improve yield but risk degradation |
| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents favor nucleophilic substitutions; ethanol can be used for recrystallization |
| pH Control | Neutral to slightly acidic (pH 5-7) | Acidic conditions facilitate salt formation and reaction rate |
Purification and Yield
- Purification is typically achieved by recrystallization from mixed solvents such as ethyl acetate and n-hexane.
- Drying over anhydrous sodium sulfate and filtration under reduced pressure remove residual solvents.
- Yields reported for similar imidazo derivatives range from 70% to 85%, with purity exceeding 98% after recrystallization.
Related Synthetic Methodology Insights
While direct literature on this exact compound’s synthesis is limited, analogous compounds in the imidazo[1,2-a]pyridine class have been synthesized using:
- Vilsmeier–Haack formylation to introduce aldehyde functionalities on the ring, followed by reductive amination to install the dimethylaminomethyl group.
- Nucleophilic aromatic substitution (SNAr) reactions to replace halogens with amine groups under basic conditions.
- Use of N,N-dimethylformamide dimethyl acetal as a reagent for formamidine intermediates, which can then cyclize to imidazo derivatives.
These methods inform the optimization of the preparation of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride.
Summary Table: Key Preparation Parameters
| Aspect | Details |
|---|---|
| Core Synthesis | Condensation of aminopyridine with aldehydes/haloketones |
| Chlorination | Selective chlorination with NCS or thionyl chloride |
| Aminomethylation | Mannich-type or reductive amination with dimethylamine |
| Salt Formation | HCl treatment to form hydrochloride salt |
| Solvents | DMF, acetonitrile, ethanol, ethyl acetate, n-hexane |
| Temperature Range | 40–100 °C |
| Reaction Time | 2–15 hours |
| Yield | 70–85% (after purification) |
| Purity | >98% (recrystallized product) |
Research Findings and Practical Considerations
- The synthetic route is amenable to scale-up for research and industrial purposes due to straightforward reaction steps and common reagents.
- The hydrochloride salt form improves compound stability, handling, and solubility, which is critical for biological testing.
- Reaction optimization focuses on maintaining regioselectivity during chlorination and efficient introduction of the dimethylaminomethyl group without over-alkylation or side reactions.
- Purification methods involving solvent washes and recrystallization yield high-purity products suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride exhibit significant antitumor properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression, such as Bruton's tyrosine kinase (Btk). Inhibiting Btk can lead to reduced proliferation of B cells, which is crucial in certain lymphomas and leukemias .
Autoimmune Diseases
The compound has been studied for its therapeutic potential in autoimmune diseases. Its inhibitory effect on Btk suggests a role in modulating aberrant B-cell activation, a hallmark of conditions like rheumatoid arthritis and systemic lupus erythematosus. A study demonstrated that imidazo[1,2-a]pyridine derivatives could significantly reduce disease severity in animal models of arthritis .
GABA-A Receptor Modulation
Another area of interest is the modulation of GABA-A receptors. Compounds with similar structures have been shown to interact with these receptors, potentially offering therapeutic benefits for anxiety and seizure disorders. The modulation of GABAergic activity may provide a pathway for developing anxiolytics or anticonvulsants based on this compound's structure .
Anthelmintic Properties
Recent studies have identified anthelmintic activity in small chemical libraries that include imidazo[1,2-a]pyridine derivatives. This suggests that this compound may also have potential applications in treating parasitic infections, particularly those caused by helminths .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroimidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride
- CAS Number : 866142-68-9 (free base)
- Molecular Formula : C₁₀H₁₂ClN₃·HCl
- Molecular Weight : 246.10 (hydrochloride salt)
- Storage : Sealed in dry conditions at 2–8°C .
Synthesis: The free base is synthesized via substitution reactions involving chloroimidazopyridine intermediates.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights :
Substituent Effects on Bioactivity: The target compound’s 6-chloro group is shared with compounds in , and 9, which are associated with antimicrobial and receptor-binding activities . However, its N,N-dimethylaminomethyl group offers superior metabolic stability compared to primary amines (e.g., ’s N-phenylamine) . Bulkier substituents (e.g., 4-chlorophenyl in ) increase molecular weight and may reduce blood-brain barrier penetration, whereas the target’s simpler structure favors pharmacokinetic efficiency .
Synthetic Accessibility :
- The target’s synthesis is likely more straightforward than derivatives requiring multi-step functionalization (e.g., fluoropropoxy in or acetamide in ) . highlights mild conditions for analogous chloroimidazopyridines, suggesting cost-effective scalability .
Solubility and Stability :
Biological Activity
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 1029989-47-6
- Molecular Formula : C18H23Cl2N3
- Molecular Weight : 352.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that imidazo[1,2-a]pyridines often exhibit activity as ligands for serotonin receptors and other neurotransmitter systems.
Key Mechanisms
- Serotonin Receptor Modulation : Compounds in this class have been shown to act on serotonin receptors, which play a significant role in mood regulation and anxiety disorders.
- Kinase Inhibition : There is evidence suggesting that similar compounds can inhibit specific kinases involved in cancer progression and cellular signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin levels in the frontal cortex. This suggests a potential therapeutic application for anxiety disorders.
Case Study 2: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Research Findings
Recent research has focused on optimizing the structure of imidazo[1,2-a]pyridine derivatives to enhance their biological efficacy. Modifications to the side chains have been shown to significantly affect receptor binding affinity and selectivity.
Key Findings
- Structural modifications can lead to increased potency at specific serotonin receptor subtypes.
- The introduction of additional functional groups may enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride, and how do reaction conditions influence yield and purity?
- A common method involves condensation of 6-chloroimidazo[1,2-a]pyridine derivatives with dimethylamine and formaldehyde. For example, a related compound (CAS 106961-33-5) was synthesized by reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with 40% dimethylamine and paraformaldehyde in acetic acid at 50–55°C for 3–4 hours, achieving 91.6% yield and 93.5% purity. Key parameters include temperature control (0–5°C during reagent addition) and post-reaction purification via solvent removal, neutralization, and filtration .
- Variations in solvent (e.g., acetic acid vs. THF) and stoichiometry (e.g., excess dimethylamine) significantly impact purity, as seen in a similar synthesis with a 66.5% yield due to incomplete reaction .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- IR Spectroscopy : Peaks at 2944, 1502, and 829 cm⁻¹ confirm methyl groups, aromatic C=C bonds, and chloro-substitution patterns .
- ¹H NMR : Signals at δ 2.25 (s, 6H, N(CH₃)₂), 3.84 (s, 2H, CH₂), and 8.10 (s, 1H, imidazo[1,2-a]pyridine H) are diagnostic .
- Mass Spectrometry : A molecular ion peak at m/z 280.4 (M+H⁺) validates the molecular formula .
- HPLC : Used to assess purity (>98% in optimized protocols) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Solubility : Freely soluble in water and alcohols, as observed in structurally related N,N-dimethyl-p-phenylenediamine dihydrochloride .
- Hygroscopicity : The hydrochloride salt form is hygroscopic, requiring storage in desiccators to prevent moisture uptake .
- Thermal Stability : Melting points for analogous compounds range from 137.9–141.5°C, suggesting moderate thermal stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?
- Reagent Purity : Use freshly distilled dimethylamine and paraformaldehyde to avoid side reactions (e.g., oligomerization) .
- Temperature Gradients : Slow warming from 0–5°C to 50–55°C minimizes byproduct formation .
- Purification Strategies : Silica gel chromatography or recrystallization in water/ethanol mixtures improves purity, as demonstrated in a related imidazo[1,2-a]pyridine derivative .
Q. What mechanistic insights explain the reactivity of the chlorinated imidazo[1,2-a]pyridine core during functionalization?
- The 6-chloro substituent acts as an electron-withdrawing group, directing electrophilic substitution to the 3-position. This is supported by nitration and sulfonation studies on similar scaffolds .
- Nucleophilic displacement of the chloro group (e.g., with benzenesulfinate) is feasible under basic conditions, as shown in the synthesis of 3-nitroimidazo[1,2-b]pyridazine derivatives .
Q. How does the hydrochloride salt form influence the compound’s stability and bioavailability in pharmacological studies?
- Salt Formation : Enhances aqueous solubility, critical for in vitro assays, but may reduce membrane permeability. Comparative studies with free-base analogs are recommended .
- pH-Dependent Stability : The compound may degrade under strongly acidic or alkaline conditions. Stability testing via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) is advised .
Q. What strategies resolve contradictions in reported spectroscopic data across different studies?
- Batch-Specific Variations : Differences in solvent (CDCl₃ vs. DMSO-d₆) and instrument calibration can shift NMR peaks. Always report solvent and internal standards .
- Impurity Interference : Low-purity batches (<95%) may show extra IR or MS signals. Cross-validate with orthogonal methods (e.g., elemental analysis) .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for target applications?
- Core Modifications : Replace the 6-chloro group with fluoro or methyl groups to assess electronic effects on receptor binding .
- Side Chain Variations : Substitute N,N-dimethylamine with bulkier amines (e.g., piperidine) to study steric effects, as seen in benzodiazepine receptor probes .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to known bioactive molecules?
- Receptor Binding Assays : Test affinity for GABAₐ or peripheral benzodiazepine receptors using radiolabeled ligands, as done for imidazo[1,2-a]pyridine-based probes .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for amine reactions to avoid hydrolysis .
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .
- Stability Testing : Monitor degradation via HPLC under stress conditions (e.g., light, heat) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
